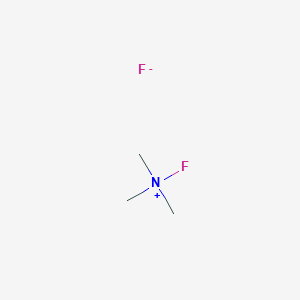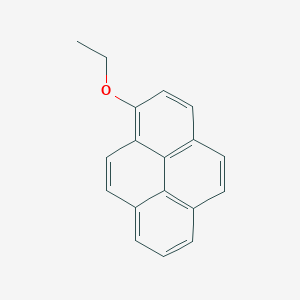
1-Ethoxypyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxypyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of pyrene, where an ethoxy group is attached to the first carbon atom of the pyrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the pyrene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-hydroxyethoxypyrene using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1-ethoxydihydropyrene.
Substitution: It can undergo electrophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Hydroxyethoxypyrene.
Reduction: 1-Ethoxydihydropyrene.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
Scientific Research Applications
1-Ethoxypyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethoxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. For example, its interaction with cytochrome P450 enzymes can lead to its metabolic activation or detoxification.
Comparison with Similar Compounds
1-Methoxypyrene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxypyrene: Contains a hydroxyl group instead of an ethoxy group.
1-Aminopyrene: Features an amino group in place of the ethoxy group.
Uniqueness: 1-Ethoxypyrene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
174368-65-1 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-ethoxypyrene |
InChI |
InChI=1S/C18H14O/c1-2-19-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
InChI Key |
WIGAVRUYAYGVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


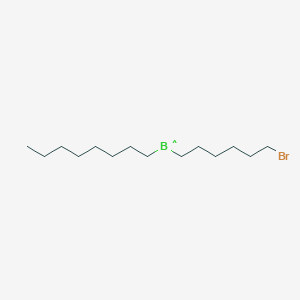
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
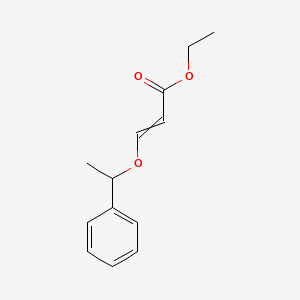
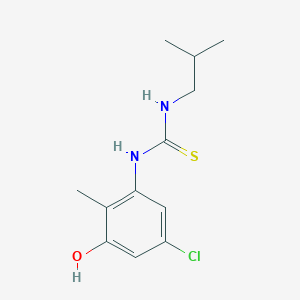
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
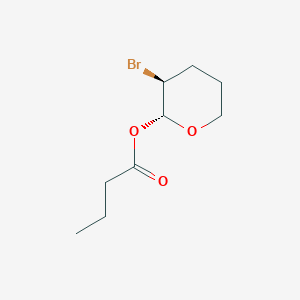
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
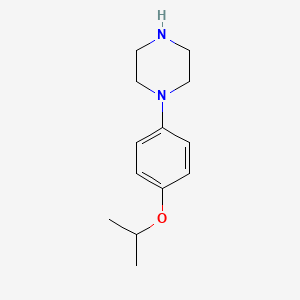
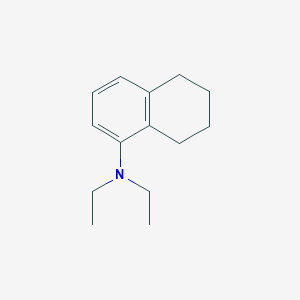
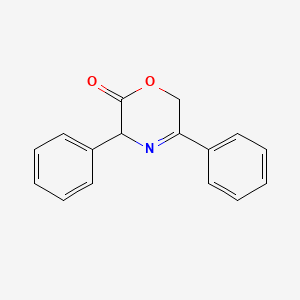
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

